Z-Ser-obzl

Vue d'ensemble

Description

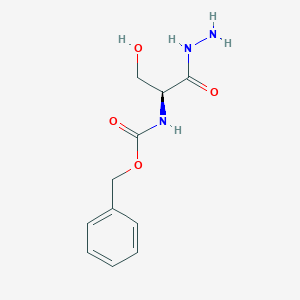

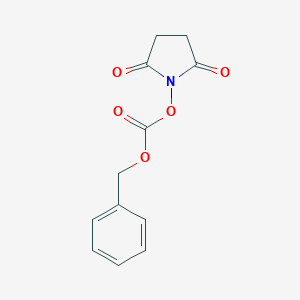

Z-Ser-obzl, également connu sous le nom de N-Benzyloxycarbonyl-L-sérine ester benzylique, est un composé chimique de formule moléculaire C18H19NO5 et d'une masse molaire de 329,35 g/mol . Il est couramment utilisé comme bloc de construction dans la synthèse peptidique et comme réactif biochimique . Le composé se présente sous la forme d'une poudre blanche à blanc cassé et est légèrement soluble dans l'eau .

Mécanisme D'action

Target of Action

Z-Ser-obzl, also known as N-Benzyloxycarbonyl-L-serine benzyl ester, is primarily used as a building block in peptide synthesis and as a biochemical reagent . It is also used to synthesize the corresponding N-benzyloxycarbonyl-O-tert-butyl-L-serine benzyl ester It has been suggested that it acts as a protease inhibitor, binding to the active site of the protease and preventing its normal function, leading to the inhibition of protein degradation .

Mode of Action

This binding prevents the enzyme from performing its normal function of protein degradation .

Biochemical Pathways

Given its role as a protease inhibitor, it can be inferred that it may impact pathways involving protein degradation .

Pharmacokinetics

It has a molecular weight of 329.35 and a predicted boiling point of 534.5±50.0 °C . It is slightly soluble in water and more soluble in chloroform and methanol . These properties may influence its bioavailability, but further studies are needed to confirm this.

Result of Action

As a protease inhibitor, it is expected to inhibit protein degradation, which could have various downstream effects depending on the specific proteins and cells involved .

Action Environment

It is known that the compound should be stored in a dry environment at a temperature between 2-8°c This suggests that temperature and humidity may affect the stability of the compound

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Z-Ser-obzl peut être synthétisé à partir du chloroformate de benzyle, du DMAP (4-diméthylaminopyridine) et de la triéthylamine dans le DMSO (diméthylsulfoxyde) comme solvants . La réaction implique la protection du dérivé de la sérine avec le chloroformate de benzyle, suivie de l'addition de DMAP et de triéthylamine pour faciliter la réaction . Le produit est ensuite purifié par des méthodes de purification standard.

Méthodes de production industrielle

En milieu industriel, la production de this compound implique des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement du composé . Les conditions de réaction sont optimisées pour garantir une pureté élevée et minimiser les réactions secondaires.

Analyse Des Réactions Chimiques

Types de réactions

Z-Ser-obzl subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle de la partie sérine peut être oxydé pour former les composés carbonylés correspondants.

Réduction : Le groupe ester peut être réduit en l'alcool correspondant.

Substitution : Le groupe ester benzylique peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les thiols.

Principaux produits formés

Oxydation : Formation de composés carbonylés.

Réduction : Formation d'alcools.

Substitution : Formation d'esters ou d'amides substitués.

Applications De Recherche Scientifique

Z-Ser-obzl a un large éventail d'applications en recherche scientifique :

Biologie : Employé dans l'étude des mécanismes enzymatiques et des interactions protéiques.

Médecine : Utilisé dans le développement d'intermédiaires pharmaceutiques et de candidats médicaments potentiels.

Industrie : Appliqué dans la production de produits chimiques fins et de composés spécialisés.

Mécanisme d'action

Le mécanisme d'action de this compound implique son rôle d'inhibiteur des protéases. Il se lie au site actif de la protéase, empêchant sa fonction normale et conduisant à l'inhibition de la dégradation des protéines . Ce mécanisme est crucial dans diverses applications biochimiques et pharmaceutiques.

Comparaison Avec Des Composés Similaires

Composés similaires

N-Carbobenzoxy-L-sérine ester benzylique : Structure similaire et utilisé dans la synthèse peptidique.

Z-®-Ama(OBzl)-(S)-Phe-OMe : Utilisé dans la synthèse de peptides sucrés.

Unicité

Z-Ser-obzl est unique en raison de sa structure spécifique, qui lui permet d'agir comme un bloc de construction polyvalent dans la synthèse peptidique et comme un réactif biochimique. Sa capacité à inhiber les protéases le rend précieux dans la recherche et le développement pharmaceutiques .

Propriétés

IUPAC Name |

benzyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c20-11-16(17(21)23-12-14-7-3-1-4-8-14)19-18(22)24-13-15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H,19,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHDPGHZHFJLBZ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426341 | |

| Record name | Benzyl N-[(benzyloxy)carbonyl]-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21209-51-8 | |

| Record name | Benzyl N-[(benzyloxy)carbonyl]-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)